Procion red MX 8B

Descripción

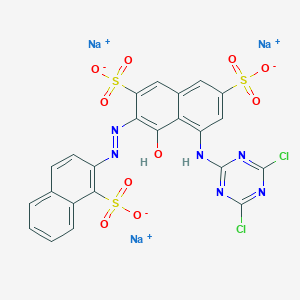

The exact mass of the compound Trisodium 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((1-sulfo-2-naphthalenyl)azo)-2,7-naphthalenedisulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

trisodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14Cl2N6O10S3.3Na/c24-21-27-22(25)29-23(28-21)26-15-9-12(42(33,34)35)7-11-8-16(43(36,37)38)18(19(32)17(11)15)31-30-14-6-5-10-3-1-2-4-13(10)20(14)44(39,40)41;;;/h1-9,32H,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,26,27,28,29);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZHYREJHWJCRBB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC5=NC(=NC(=N5)Cl)Cl)O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H11Cl2N6Na3O10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00889776 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[2-(1-sulfo-2-naphthalenyl)diazenyl]-, sodium salt (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

767.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57583-69-4 | |

| Record name | Trisodium 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((1-sulfo-2-naphthalenyl)azo)-2,7-naphthalenedisulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057583694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[2-(1-sulfo-2-naphthalenyl)diazenyl]-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[2-(1-sulfo-2-naphthalenyl)diazenyl]-, sodium salt (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulphonato-2-naphthyl)azo]naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRISODIUM 5-((4,6-DICHLORO-1,3,5-TRIAZIN-2-YL)AMINO)-4-HYDROXY-3-((1-SULFO-2-NAPHTHALENYL)AZO)-2,7-NAPHTHALENEDISULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QZ4431AES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectral properties of Procion red MX 8B for fluorescence microscopy.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procion Red MX-8B is a reactive dichlorotriazine dye that has found applications in various biological staining procedures. While primarily known for its use in textile dyeing, its fluorescent properties make it a potential tool for fluorescence microscopy, particularly in applications such as neuronal tracing and intracellular labeling. This technical guide provides a summary of the available spectral properties, outlines experimental protocols for its use in fluorescence microscopy, and presents visualizations of key workflows.

Core Molecular and Spectral Properties

Quantitative spectral data for Procion Red MX-8B is limited. The following table summarizes the available information. For comparative purposes, the absorption maximum (λmax) of a related bis(dichlorotriazine) reactive dye and Procion Red MX-5B are included to provide an estimated spectral range.

| Property | Value | Source |

| Chemical Name | trisodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(E)-(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate | N/A |

| CAS Number | 57583-69-4 | [1] |

| Molecular Formula | C₂₃H₁₁Cl₂N₆Na₃O₁₀S₃ | [1] |

| Molecular Weight | 767.44 g/mol | [1] |

| Estimated Absorption Maximum (λmax) | ~526 - 538 nm | [2] |

| Excitation Maximum (λex) | Not available | |

| Emission Maximum (λem) | Not available | |

| Molar Absorptivity (ε) | Not available | |

| Quantum Yield (Φ) | Not available | |

| Photostability | Generally good for Procion dyes | [3][4] |

Experimental Protocols

The following are generalized protocols for the application of Procion Red MX-8B in fluorescence microscopy, based on common techniques for similar intracellular and neuronal tracing dyes. Optimization of dye concentration, incubation times, and fixation procedures is highly recommended.

Intracellular Staining of Cultured Cells

This protocol describes the introduction of Procion Red MX-8B into cultured cells via microinjection.

Materials:

-

Procion Red MX-8B

-

Sterile, nuclease-free water or appropriate intracellular buffer (e.g., potassium acetate (B1210297) or potassium chloride-based)

-

Micropipettes

-

Microinjection system

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Fluorescence microscope

Procedure:

-

Dye Preparation: Prepare a stock solution of Procion Red MX-8B (e.g., 1-5% w/v) in sterile, nuclease-free water or an appropriate intracellular buffer. Centrifuge the solution to pellet any undissolved particles.

-

Cell Preparation: Plate cells on a suitable imaging dish or coverslip and culture under standard conditions.

-

Microinjection: Back-fill a micropipette with the filtered dye solution. Under microscopic guidance, carefully insert the micropipette into the cytoplasm of a target cell and inject a small volume of the dye.

-

Incubation: Allow the dye to diffuse throughout the cell for a period of 15-60 minutes.

-

Washing: Gently wash the cells with pre-warmed PBS to remove excess extracellular dye.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.

-

Imaging: Mount the coverslip and image the cells using a fluorescence microscope with appropriate filter sets for red fluorescence.

Neuronal Tracing via Intracellular Dye Filling

This protocol details the use of Procion Red MX-8B for morphological reconstruction of neurons following electrophysiological recording.

Materials:

-

Procion Red MX-8B

-

Intracellular solution for patch-clamp recording

-

Patch pipette

-

Electrophysiology setup

-

Slicer for tissue preparation (e.g., vibratome)

-

Artificial cerebrospinal fluid (aCSF)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Fluorescence or confocal microscope

Procedure:

-

Dye Solution: Dissolve Procion Red MX-8B in the intracellular solution at a final concentration of 0.5-2% (w/v). Filter the solution through a 0.2 µm syringe filter.

-

Pipette Filling: Fill a patch pipette with the dye-containing intracellular solution.

-

Electrophysiological Recording: Obtain a whole-cell patch-clamp recording from the neuron of interest in an acute tissue slice.

-

Dye Filling: Allow the dye to diffuse from the pipette into the neuron during the recording session (typically 20-60 minutes).

-

Pipette Retraction: After sufficient filling, carefully retract the pipette.

-

Tissue Fixation: Fix the tissue slice by immersion in 4% paraformaldehyde in PBS overnight at 4°C.

-

Sectioning and Mounting: If necessary, further section the tissue. Mount the tissue on a microscope slide.

-

Imaging: Image the filled neuron using a fluorescence or confocal microscope to reconstruct its morphology.

Signaling Pathways and Logical Relationships

As Procion Red MX-8B is primarily used as a morphological tracer, there are no specific signaling pathways directly associated with its mechanism of action. The dye fills the intracellular space, allowing for the visualization of cellular and neuronal architecture. The logical relationship in its application is a direct correlation between the presence of fluorescence and the morphology of the filled cell.

Conclusion

Procion Red MX-8B holds potential as a fluorescent tool for various applications in microscopy. However, the lack of comprehensive, publicly available spectral data necessitates that researchers perform initial characterization to determine the optimal filter sets and imaging parameters for their specific instrumentation. The generalized protocols provided in this guide offer a starting point for developing experimental procedures for intracellular staining and neuronal tracing. As with any fluorescent probe, careful optimization and appropriate controls are crucial for obtaining reliable and reproducible results.

References

Procion Red MX-8B: A Technical Guide to Solubility and Stability in Biological Buffers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procion Red MX-8B, a dichlorotriazine-based reactive dye, is a versatile tool in biological research, valued for its covalent labeling capabilities. Its utility, however, is critically dependent on its solubility and stability in aqueous biological buffers. This technical guide provides an in-depth analysis of these parameters, offering quantitative data where available, and detailed experimental protocols for researchers to assess the dye's performance in their specific experimental contexts.

Physicochemical Properties of Procion Red MX-8B

Procion Red MX-8B is a reactive azo dye characterized by the presence of a dichlorotriazine group. This reactive moiety allows the dye to form stable covalent bonds with nucleophilic groups, such as the amine groups on proteins.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₁₁Cl₂N₆Na₃O₁₀S₃ | [1] |

| Molecular Weight | 767.44 g/mol | [1] |

| Appearance | Red odorless powder | |

| General Solubility in Water | 50 g/L |

Solubility in Biological Buffers

While the general solubility in water is reported to be 50 g/L, the solubility of Procion Red MX-8B in commonly used biological buffers such as Phosphate (B84403) Buffered Saline (PBS), Tris, and HEPES can be influenced by the buffer's pH, ionic strength, and temperature. Currently, specific quantitative solubility data for Procion Red MX-8B in these buffers is not extensively published. Therefore, it is crucial for researchers to determine the empirical solubility for their specific applications.

Table 1: Estimated Solubility and Key Considerations for Procion Red MX-8B in Biological Buffers

| Buffer | Expected pH Range | Estimated Solubility | Key Considerations |

| Phosphate Buffered Saline (PBS) | 7.2 - 7.4 | Likely high, similar to water | The presence of phosphate ions may influence dye aggregation at high concentrations.[2] |

| Tris-HCl | 7.0 - 9.0 | Expected to be high | The amine group in Tris can potentially react with the dye, especially at alkaline pH, leading to a decrease in the concentration of the active dye over time.[3] |

| HEPES | 6.8 - 8.2 | Expected to be high | Generally considered inert and less likely to interact with the dye. |

Stability of Procion Red MX-8B in Biological Buffers

The stability of Procion Red MX-8B is primarily dictated by the hydrolysis of its dichlorotriazine group. This hydrolysis is a spontaneous reaction in aqueous solutions, leading to the formation of a less reactive monochlorotriazine or an inactive hydroxy-triazine derivative. The rate of hydrolysis is significantly influenced by pH and temperature.

-

Acidic Conditions: Under acidic conditions, the hydrolysis of the dye-fiber bond can be catalyzed.

-

Neutral Conditions: The dye is relatively stable in neutral solutions at ambient temperature.

-

Alkaline Conditions: Hydrolysis is accelerated at alkaline pH due to the increased concentration of hydroxide (B78521) ions, which are potent nucleophiles.[4]

Table 2: Factors Affecting the Stability of Procion Red MX-8B in Solution

| Factor | Effect on Stability | Mechanism |

| pH | Decreased stability at acidic and alkaline pH. | Acid-catalyzed hydrolysis of the dye-substrate bond; nucleophilic attack by hydroxide ions on the triazine ring at alkaline pH. |

| Temperature | Increased temperature accelerates degradation. | Provides the activation energy for the hydrolysis reaction. |

| Buffer Composition | Potential for reaction with nucleophilic buffer components (e.g., Tris). | The reactive group of the dye can covalently bind to the buffer molecule, inactivating the dye. |

Experimental Protocols

Given the limited availability of specific quantitative data, the following protocols are provided to enable researchers to determine the solubility and stability of Procion Red MX-8B in their buffers of choice.

Protocol for Determining the Solubility of Procion Red MX-8B

This protocol outlines a method to determine the saturation solubility of Procion Red MX-8B in a given biological buffer.

Materials:

-

Procion Red MX-8B powder

-

Biological buffer of interest (e.g., PBS, Tris-HCl, HEPES)

-

Microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Vortex mixer

-

Spectrophotometer

-

Microcentrifuge

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of Procion Red MX-8B powder to a microcentrifuge tube (e.g., 10 mg to 1 mL of buffer).

-

Vortex the tube vigorously for 2 minutes to facilitate dissolution.

-

Incubate the tube at the desired experimental temperature (e.g., room temperature, 37°C) for at least one hour, with intermittent vortexing, to ensure equilibrium is reached.

-

-

Separation of Undissolved Dye:

-

Centrifuge the saturated solution at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved dye.

-

-

Measurement of Soluble Dye Concentration:

-

Carefully collect the supernatant without disturbing the pellet.

-

Prepare a series of dilutions of the supernatant in the same biological buffer.

-

Measure the absorbance of each dilution at the maximum absorbance wavelength (λmax) of Procion Red MX-8B (typically around 540 nm).

-

Prepare a standard curve using known concentrations of Procion Red MX-8B in the same buffer.

-

Determine the concentration of the undiluted supernatant by comparing its absorbance to the standard curve. This concentration represents the saturation solubility.

-

Diagram: Workflow for Solubility Determination

Caption: Workflow for determining the solubility of Procion Red MX-8B.

Protocol for Assessing the Stability of Procion Red MX-8B

This protocol uses spectrophotometry to monitor the degradation of Procion Red MX-8B in a biological buffer over time. The rate of hydrolysis can be determined by measuring the decrease in absorbance at the dye's λmax. For more precise quantification of the parent dye and its hydrolysis products, High-Performance Liquid Chromatography (HPLC) is recommended.[4][5][6]

Materials:

-

Procion Red MX-8B solution of known concentration in the biological buffer of interest

-

Spectrophotometer with temperature control

-

Cuvettes

Procedure:

-

Preparation of Dye Solution:

-

Prepare a solution of Procion Red MX-8B in the desired biological buffer at a concentration that gives an initial absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

-

Incubation and Measurement:

-

Place the cuvette containing the dye solution in the temperature-controlled chamber of the spectrophotometer set to the desired experimental temperature.

-

Record the absorbance at the λmax of Procion Red MX-8B at regular time intervals (e.g., every 15 minutes for the first hour, then every hour for several hours).

-

-

Data Analysis:

-

Plot the absorbance versus time.

-

The rate of degradation can be determined from the slope of this plot. For a first-order decay, a plot of ln(Absorbance) versus time will yield a straight line with a slope equal to the negative of the rate constant (-k).

-

Diagram: Workflow for Stability Assessment

Caption: Workflow for assessing the stability of Procion Red MX-8B.

Application in Biological Research: Neuronal Tracing

Procion dyes, including Procion Red MX-8B, have been utilized as intracellular neuronal tracers.[7][8][9] Their ability to be introduced into neurons via microinjection and subsequently fixed for histological analysis makes them valuable for mapping neuronal morphology and connectivity.

Diagram: Logical Flow for Neuronal Tracing with Procion Red MX-8B

Caption: Logical workflow for using Procion Red MX-8B as a neuronal tracer.

Conclusion

The solubility and stability of Procion Red MX-8B are paramount for its successful application in biological research. While this guide provides a foundational understanding and general data, it is imperative for researchers to perform empirical testing within their specific experimental systems. The detailed protocols and workflows presented herein offer a systematic approach to characterizing the behavior of Procion Red MX-8B in biological buffers, ensuring reliable and reproducible results.

References

- 1. scbt.com [scbt.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Tris Buffer (Tris-HCl) pH 7.4, pH 8.0 and pH 8.3 | Medicago [medicago.se]

- 4. irjet.net [irjet.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. polysciences.com [polysciences.com]

- 8. Procion orange tracer dye technique vs. identification of intrafibrillar fibronectin in the assessment of sarcolemmal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell and Neuronal Tracing | Thermo Fisher Scientific - US [thermofisher.com]

Procion Red MX-8B: An In-Depth Technical Guide for Cellular Tracing Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procion Red MX-8B is a reactive dichlorotriazine-based dye, historically utilized within the textile industry for its vibrant color and covalent bonding to cellulose (B213188) fibers. In the realm of cell biology, its fluorescent properties and reactive nature have opened avenues for its use as a cellular tracer. This technical guide provides a comprehensive overview of Procion Red MX-8B, its known characteristics, and potential applications in biological research, while also highlighting areas where further characterization is required.

Core Properties of Procion Red MX-8B

As a reactive dye, Procion Red MX-8B forms stable, covalent bonds with cellular components, primarily with amine and hydroxyl groups present on proteins and other biomolecules. This property ensures its retention within labeled cells, making it a candidate for long-term cell tracking studies.

Chemical and Physical Data

A summary of the key chemical and physical properties of Procion Red MX-8B is presented in Table 1.

| Property | Value |

| Chemical Name | trisodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(E)-(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate |

| Alternate Names | Reactive Brilliant Red X-6B, Reactive Red 11 |

| CAS Number | 57583-69-4 |

| Molecular Formula | C₂₃H₁₁Cl₂N₆Na₃O₁₀S₃ |

| Molecular Weight | 767.44 g/mol |

| Solubility | Water soluble |

Mechanism of Action as a Fluorescent Tracer

The utility of Procion Red MX-8B as a fluorescent tracer stems from its ability to be introduced into cells and subsequently visualized via fluorescence microscopy. The dichlorotriazine group reacts with nucleophilic groups within the cell, leading to its covalent attachment and retention. Once bound, the dye's chromophore can be excited by an appropriate light source, and its subsequent emission can be detected.

The workflow for utilizing Procion Red MX-8B as a cellular tracer can be conceptualized as follows:

Figure 1. General experimental workflow for using Procion Red MX-8B as a cellular tracer.

Potential Applications in Cell Biology

Based on the properties of similar reactive dyes and fluorescent tracers, Procion Red MX-8B has potential utility in several areas of cell biology research.

Cell Lineage and Fate Mapping

The stable, covalent labeling of cells by Procion Red MX-8B makes it a candidate for long-term studies tracking the progeny of a single cell. By introducing the dye into a progenitor cell, its distribution among daughter cells can be monitored over time to elucidate cell division patterns and fate decisions.

Neuronal Tracing

Similar to other Procion dyes like Procion Yellow, Procion Red MX-8B could potentially be used as a neuronal tracer. Microinjection of the dye into a neuron could allow for the visualization of its morphology, including its axonal and dendritic arborizations. However, its ability to cross synaptic junctions for trans-synaptic tracing has not been documented.

Gap Junction Permeability Studies

The molecular size and charge of a tracer are critical determinants of its ability to pass through gap junctions. Procion dyes have been historically used to assess gap junctional intercellular communication (GJIC). A potential experimental design to assess GJIC using Procion Red MX-8B is outlined below.

Figure 2. Logical relationship for assessing gap junction communication with a fluorescent tracer.

Experimental Considerations and Protocols

General Stock Solution Preparation

-

Weigh out a precise amount of Procion Red MX-8B powder.

-

Dissolve in a suitable sterile, physiological buffer (e.g., phosphate-buffered saline, PBS) to a final concentration of 1-10% (w/v).

-

Filter-sterilize the solution through a 0.22 µm syringe filter.

-

Store aliquots at -20°C, protected from light.

Microinjection Protocol for Cell Labeling

-

Prepare micropipettes with a tip diameter of approximately 0.5 µm.

-

Backfill a micropipette with the Procion Red MX-8B stock solution.

-

Using a micromanipulator, carefully insert the micropipette into the cytoplasm of the target cell.

-

Apply a small amount of pressure to inject the dye into the cell. The amount of dye should be sufficient to fill the cell without causing visible damage.

-

Withdraw the micropipette and allow the cell to recover for a period of time (e.g., 30-60 minutes) to allow for covalent binding of the dye.

-

Wash the cells several times with fresh culture medium to remove any extracellular dye.

-

Image the cells using fluorescence microscopy with appropriate filter sets.

Quantitative Data and Technical Specifications

A significant limitation for the application of Procion Red MX-8B as a fluorescent tracer is the lack of publicly available quantitative data regarding its fluorescent properties.

| Parameter | Value |

| Excitation Maximum | Data not available |

| Emission Maximum | Data not available |

| Quantum Yield | Data not available |

| Photostability | Generally described as having good lightfastness for textiles, but quantitative data for microscopy is not available. |

The absence of this critical data necessitates empirical determination of the optimal excitation and emission wavelengths for any given imaging system. Researchers should perform spectral scans to identify the peak excitation and emission for their specific experimental setup.

Toxicity and Safety Considerations

Limited data is available on the cytotoxicity of Procion Red MX-8B in cell culture. A study on a related compound, Procion Red HE-3B, suggested low toxicity in vitro. However, it is crucial to perform dose-response and viability assays for each specific cell type and experimental duration to determine the optimal, non-toxic working concentration of Procion Red MX-8B. Standard safety precautions, including the use of personal protective equipment, should be followed when handling the powdered dye and its solutions.

Conclusion

Procion Red MX-8B presents as a potential, though largely uncharacterized, fluorescent tracer for applications in cell biology. Its reactive nature suggests stable cellular labeling, making it theoretically suitable for long-term cell tracking, neuronal tracing, and the assessment of gap junctional communication. However, the profound lack of quantitative data, particularly its spectral properties and photostability under microscopy conditions, is a major impediment to its widespread adoption. Researchers interested in utilizing this dye must be prepared to undertake significant initial characterization and optimization for their specific applications. Future studies are warranted to fully elucidate the potential of Procion Red MX-8B as a tool for biological discovery.

Procion Red MX-8B: A Technical Guide to its Principles and Application in Tissue Histology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procion Red MX-8B is a versatile dichlorotriazinyl reactive dye with applications in tissue histology, particularly as a fluorescent stain and neuronal tracer. Its utility stems from the formation of stable, covalent bonds with tissue macromolecules, ensuring permanent labeling. This technical guide provides an in-depth overview of the core principles governing the use of Procion Red MX-8B, including its chemical properties, mechanism of action, and established histological applications. Detailed experimental considerations and methodologies are presented to facilitate its effective use in research and drug development settings.

Introduction

Histological staining is a cornerstone of biological research, enabling the visualization of tissue architecture and cellular components.[1] Among the vast array of available dyes, reactive dyes such as Procion Red MX-8B offer the distinct advantage of forming covalent linkages with tissue substrates. This property results in highly stable staining that can withstand subsequent processing steps, making it a valuable tool for various histological applications, including fluorescence microscopy and neuronal tract tracing. This guide will delineate the fundamental principles of Procion Red MX-8B, providing a comprehensive resource for its practical implementation.

Chemical and Physical Properties

Procion Red MX-8B is a multifunctional anionic dye characterized by the presence of a dichlorotriazine reactive group.[2] This group is central to its mechanism of action in histological staining.

| Property | Value | Reference |

| Chemical Name | trisodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(E)-(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate | [3] |

| Molecular Formula | C23H11Cl2N6Na3O10S3 | [4] |

| Molecular Weight | 767.44 g/mol | [4] |

| CAS Number | 57583-69-4 | [4] |

| Appearance | Red to dark red powder | N/A |

| Solubility | Water soluble | N/A |

Mechanism of Action: Covalent Bonding with Tissue Components

The defining characteristic of Procion Red MX-8B is its ability to form a covalent bond with tissue macromolecules.[5] This reaction is a nucleophilic substitution, where the electron-rich functional groups present in proteins and other biological molecules attack the electron-deficient carbon atoms of the dichlorotriazine ring, leading to the displacement of a chlorine atom.

The primary nucleophiles in biological tissues that react with Procion Red MX-8B are:

-

Amino groups (-NH2): Found in the side chains of amino acids such as lysine (B10760008) and at the N-terminus of proteins.

-

Hydroxyl groups (-OH): Present in the side chains of amino acids like serine, threonine, and tyrosine, as well as in carbohydrates.

The reaction is typically carried out under mildly alkaline conditions, which increases the nucleophilicity of the reacting groups. The formation of this covalent bond ensures the permanent fixation of the dye to the tissue, providing excellent wash-fastness.

Key Applications in Histology

General Histological Staining

Procion Red MX-8B can be used as a general histological stain to visualize cellular structures. Due to its covalent binding to proteins, it effectively stains cytoplasm and extracellular matrix components. While not providing the same level of differential staining as classic histological stains like Hematoxylin and Eosin, its permanence and fluorescence make it suitable for specific applications where these properties are advantageous.

Fluorescent Neuronal Tract Tracing

A significant application of Procion Red MX-8B is in neuronal tract tracing.[6] As a fluorescent dye, it can be introduced into the nervous system to map neuronal connections. The dye is taken up by neurons and transported along their axons, allowing for the visualization of neural pathways. Depending on the application method and the specific neuronal population, it can be used for both anterograde (from cell body to axon terminal) and retrograde (from axon terminal to cell body) tracing.

Experimental Protocols

Note: The following protocols are generalized starting points. Optimization of parameters such as dye concentration, incubation time, and pH is recommended for specific tissue types and experimental goals.

General Tissue Staining (Paraffin-Embedded Sections)

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Transfer to 100% ethanol (B145695) (2 x 2 minutes).

-

Transfer to 95% ethanol (2 minutes).

-

Transfer to 70% ethanol (2 minutes).

-

Rinse in distilled water.

-

-

Staining:

-

Prepare a 0.1% to 2% (w/v) solution of Procion Red MX-8B in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4-8.5).

-

Incubate sections in the staining solution for 30 minutes to 2 hours at room temperature. Higher temperatures (e.g., 37°C) can increase the reaction rate.

-

-

Washing:

-

Rinse thoroughly in distilled water to remove unbound dye.

-

A brief rinse in buffer may also be used.

-

-

Dehydration and Mounting:

-

Dehydrate through a graded series of ethanol (70%, 95%, 100%).

-

Clear in xylene.

-

Mount with a permanent mounting medium.

-

Fluorescent Neuronal Tracing (In Vivo or In Vitro)

-

Tracer Application:

-

In Vivo: Iontophoretic or pressure injection of a concentrated Procion Red MX-8B solution (e.g., 5-10% in distilled water or buffer) into the target brain region.

-

In Vitro (Fixed Tissue): Application of a small crystal of Procion Red MX-8B onto the fixed tissue block.

-

-

Survival/Diffusion Time:

-

In Vivo: Allow for a survival period of several days to weeks for axonal transport to occur.

-

In Vitro: Incubate the tissue block in a humid chamber at room temperature or 37°C for several weeks to allow for dye diffusion.

-

-

Tissue Processing:

-

Perfuse the animal with a suitable fixative (e.g., 4% paraformaldehyde).

-

Post-fix the brain in the same fixative.

-

Section the brain on a vibratome or cryostat.

-

-

Imaging:

-

Mount the sections on slides.

-

Observe under a fluorescence microscope using the appropriate filter set.

-

Data Presentation and Visualization

Quantitative Staining Parameters

| Parameter | Recommended Range | Notes |

| Dye Concentration | 0.1% - 2% (w/v) | Higher concentrations may lead to non-specific binding. |

| pH | 7.4 - 8.5 | Alkaline pH promotes the reaction with nucleophiles. |

| Temperature | Room Temperature to 37°C | Higher temperatures accelerate the covalent reaction. |

| Incubation Time | 30 minutes - 2 hours | Longer times may be required for denser tissues. |

Fluorescence Properties

Conclusion

Procion Red MX-8B is a powerful tool for histological studies, offering the key advantage of permanent tissue labeling through covalent bond formation. Its application as a fluorescent stain and neuronal tracer provides valuable insights into tissue morphology and neural connectivity. By understanding the fundamental principles of its chemistry and reaction mechanism, and by carefully optimizing experimental protocols, researchers can effectively leverage the unique properties of Procion Red MX-8B to advance their scientific investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bitesizebio.com [bitesizebio.com]

- 3. polysciences.com [polysciences.com]

- 4. Anatomy Atlases: Atlas of Microscopic Anatomy: Appendix III: Methods of Fixation and Staining [anatomyatlases.org]

- 5. americanlaboratory.com [americanlaboratory.com]

- 6. youtube.com [youtube.com]

Procion Red MX-8B and Neuronal Tract Tracing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of neuronal tract tracing, with a specific focus on the potential application of the reactive dye, Procion Red MX-8B. While direct and extensive literature on the use of Procion Red MX-8B for neuronal tract tracing is limited, this document will explore its properties in the context of established neuronal tracing techniques. The guide will cover the fundamental principles of neuronal tracing, detail protocols for widely-used tracing agents, and present quantitative data to inform experimental design.

Procion Red MX-8B: A Profile

Procion Red MX-8B, also known as Reactive Red 11, is a dichlorotriazinyl reactive dye.[1] Its chemical structure allows it to form covalent bonds with nucleophilic groups, such as the hydroxyl and amino groups found in proteins and other biological macromolecules. This reactive nature is the basis for its primary application in the textile industry for dyeing cellulose (B213188) fibers.[2]

In a biological context, Procion dyes have historically been used for intracellular staining. For instance, Procion brown has been utilized for intracellular injection in neurons for both light and electron microscopy.[3] Additionally, Procion dyes, in conjunction with others like Lucifer Yellow, have been employed for the anterograde fluorescent labeling of neurons.[4] These applications suggest that the fundamental properties of Procion dyes, such as their ability to be introduced into cells and their visibility, make them candidates for neuronal tracing. However, specific protocols and the efficacy of Procion Red MX-8B for tract tracing are not well-documented in current scientific literature.

Chemical and Physical Properties of Procion Red MX-8B:

| Property | Value |

| CAS Number | 57583-69-4[5] |

| Molecular Formula | C23H11Cl2N6Na3O10S3[5] |

| Molecular Weight | 767.44 g/mol [5] |

| Classification | Fluorescent Dye, Chemical Stain[6] |

| Synonyms | Reactive Red 11, Procion Brilliant Red M 8B[1] |

Fundamentals of Neuronal Tract Tracing

Neuronal tract tracing is a powerful neuroanatomical technique used to map the connections between different populations of neurons in the nervous system. This is crucial for understanding the functional circuitry of the brain and spinal cord. Tracing methods rely on the introduction of a tracer substance into a specific neuronal population, which is then transported along the axons to reveal their projections.

Tracers can be classified based on their direction of transport:

-

Anterograde Tracing: The tracer is taken up by the neuronal cell body (soma) and transported "forwards" along the axon to the presynaptic terminals. This method reveals the outputs of a neuronal population.

-

Retrograde Tracing: The tracer is taken up by the axon terminals and transported "backwards" to the cell body. This method reveals the inputs to a specific brain region.

The choice of tracer depends on the specific research question, the experimental model, and the desired detection method.

Key Experiments in Neuronal Tract Tracing: Methodologies

While specific protocols for Procion Red MX-8B are not available, the following sections detail the methodologies for well-established neuronal tracers. These protocols can serve as a foundation for the potential adaptation of other reactive dyes.

Anterograde Tracing with Biotinylated Dextran Amines (BDA)

Biotinylated Dextran Amines (BDA) are highly effective anterograde tracers that can be visualized using an avidin-biotin reaction.

Experimental Protocol:

-

Animal Preparation: Anesthetize the animal according to approved institutional protocols. Secure the animal in a stereotaxic frame.

-

Tracer Injection:

-

Prepare a 10% solution of BDA (e.g., 10,000 MW) in 0.01 M phosphate (B84403) buffer (pH 7.4).

-

Use a glass micropipette with a tip diameter of 10-20 µm.

-

Inject a small volume (e.g., 0.1-0.5 µL) of the BDA solution into the target brain region using iontophoresis or a pressure injection system.

-

-

Survival Period: Allow for a survival period of 7-14 days to permit for axonal transport of the tracer.

-

Tissue Processing:

-

Perfuse the animal with a fixative solution (e.g., 4% paraformaldehyde in phosphate buffer).

-

Dissect the brain and post-fix overnight in the same fixative.

-

Cryoprotect the brain in a sucrose (B13894) solution (e.g., 30% sucrose in phosphate buffer).

-

Section the brain on a cryostat or vibrating microtome.

-

-

Visualization:

-

Incubate the sections with an avidin-biotin-peroxidase complex (ABC).

-

Visualize the BDA-labeled fibers using a diaminobenzidine (DAB) reaction.

-

Mount, dehydrate, and coverslip the sections for microscopic analysis.

-

Retrograde Tracing with Fluoro-Gold

Fluoro-Gold is a fluorescent dye that is efficiently transported retrogradely and is highly resistant to fading.

Experimental Protocol:

-

Animal Preparation: Follow the same procedures as for anterograde tracing.

-

Tracer Injection:

-

Prepare a 2-5% solution of Fluoro-Gold in distilled water or saline.

-

Inject a small volume (e.g., 0.05-0.2 µL) into the target brain region.

-

-

Survival Period: Allow for a survival period of 3-7 days.

-

Tissue Processing:

-

Perfuse and process the tissue as described for BDA.

-

-

Visualization:

-

Mount the sections onto glass slides.

-

Coverslip with a mounting medium suitable for fluorescence microscopy.

-

Visualize the retrogradely labeled neurons using a fluorescence microscope with a UV excitation filter.

-

Quantitative Data in Neuronal Tracing

The following table summarizes key quantitative parameters for commonly used neuronal tracers.

| Tracer | Type | Molecular Weight (Da) | Transport Direction | Visualization Method | Survival Time |

| Biotinylated Dextran Amine (BDA) | Chemical | 3,000 - 70,000 | Primarily Anterograde | Histochemical (DAB) | 7-14 days |

| Phaseolus vulgaris-leucoagglutinin (PHA-L) | Lectin | ~126,000 | Anterograde | Immunohistochemical | 10-21 days |

| Fluoro-Gold | Fluorescent Dye | 534 | Retrograde | Fluorescence Microscopy | 3-7 days |

| Cholera Toxin Subunit B (CTB) | Protein | ~11,600 (monomer) | Retrograde & Anterograde | Immunohistochemical/Fluorescence | 2-7 days |

| DiI | Lipophilic Dye | 934 | Anterograde & Retrograde | Fluorescence Microscopy | Weeks to Months |

Visualizing Neuronal Tracing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key concepts in neuronal tract tracing.

References

- 1. C.I. Reactive Red 11 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. Procion brown: an intracellular dye for light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorescent carbocyanine dyes allow living neurons of identified origin to be studied in long-term cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. medchemexpress.com [medchemexpress.com]

Procion Red MX-8B: A Comprehensive Laboratory Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling precautions for Procion Red MX-8B, a reactive azo dye, in a laboratory setting. Adherence to these guidelines is crucial to ensure a safe working environment and minimize potential health risks.

Hazard Identification and Classification

Procion Red MX-8B is classified as a hazardous substance. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. While considered to have low acute oral toxicity, it is an irritant and a potential sensitizer.

Potential Health Effects:

-

Eye Contact: Causes irritation. Direct contact can result in redness, itching, or a burning sensation.

-

Skin Contact: May cause skin irritation, and prolonged or repeated contact can lead to allergic skin reactions.[1] It is not likely to be absorbed through the skin in significant amounts.

-

Inhalation: Inhalation of dust may cause respiratory tract irritation.[1][2] Repeated or prolonged exposure to high concentrations of dust from some reactive dyes, including Procion types, has been associated with respiratory sensitization, leading to symptoms such as coughing, chest tightness, and asthmatic wheezing in sensitized individuals.[3]

-

Ingestion: May be harmful if swallowed.[1] However, the acute oral LD50 in rats is greater than 5 g/kg, indicating low acute toxicity via ingestion.

Quantitative Toxicological and Physical Data

The following tables summarize the key quantitative data available for Procion Red MX-8B and related Procion MX dyes.

| Toxicological Data | |

| Parameter | Value |

| Acute Oral LD50 (Rat) | > 2000 mg/kg[2][3] |

| Skin Irritation | Non-irritant to slightly irritating[3] |

| Eye Irritation | Irritant[1][3] |

| Physical and Chemical Properties | |

| Property | Value |

| Appearance | Red odorless powder[4] |

| Solubility in Water | 50 g/L |

| Boiling Point | Not applicable |

| Vapor Pressure | No data available |

| Specific Gravity | About 1.6 |

| Stability | Stable under normal conditions[2] |

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to minimize exposure risk.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE. The following are general recommendations:

-

Eye Protection: Chemical safety goggles with side shields are mandatory.[1][5]

-

Hand Protection: Wear suitable disposable gloves (e.g., nitrile) to prevent skin contact and staining.[3][5][6]

-

Body Protection: A lab coat, apron, or coveralls should be worn to prevent contamination of personal clothing.[7]

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities that may generate dust, a suitable mask with a particle filter or a NIOSH-approved respirator should be used.[3][5]

Engineering Controls

-

Ventilation: Work in a well-ventilated area. Use local exhaust ventilation to keep airborne dust concentrations to a minimum.[1][2]

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[7]

-

Wash hands thoroughly with soap and water after handling the dye, before breaks, and at the end of the workday.[2][7]

-

Immediately remove and launder any contaminated clothing.[1][7]

Storage

-

Store in a cool, dry, and well-ventilated place.[2]

-

Store away from incompatible materials such as strong oxidizing agents.[2]

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for safely handling Procion Red MX-8B in a laboratory setting.

Emergency Procedures and First Aid

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[1][2] |

| Skin Contact | Remove contaminated clothing. Wash affected area thoroughly with soap and plenty of water. If skin irritation or an allergic reaction occurs, seek medical advice.[1][2] |

| Inhalation | Move the victim to fresh air. If respiratory symptoms such as coughing or difficulty breathing develop, consult a physician.[2][3] |

| Ingestion | Rinse mouth thoroughly with water. Give one or two glasses of water to drink. Do NOT induce vomiting. If gastrointestinal symptoms develop, seek medical attention. Never give anything by mouth to an unconscious person.[2][3] |

Accidental Release Measures

-

Small Spills: Wear appropriate PPE. Sweep up the powder, avoiding dust generation. The material can be mixed with a moist absorbent and shoveled into a suitable waste container. Clean the spill area with soap and water.[3]

-

Large Spills: Evacuate the area. Prevent further leakage if it is safe to do so. Wear full protective equipment, including respiratory protection. Follow the same cleanup procedure as for small spills.

Emergency Response Decision Pathway

The following flowchart outlines the decision-making process in the event of an emergency involving Procion Red MX-8B.

Fire and Explosion Hazard Data

-

Flammability: Procion Red MX-8B is not flammable under normal conditions. However, as a fine powder, it may form explosive dust clouds in the air.[4]

-

Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical extinguishers.[3]

-

Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[2][3]

-

Hazardous Combustion Products: Combustion may produce carbon oxides, nitrogen oxides, sulfur oxides, and halogen acids.

Disposal Considerations

Discarded Procion Red MX-8B is not classified as a hazardous waste under RCRA, 40 CFR 261. However, disposal should be in accordance with all applicable federal, state, and local regulations. Empty containers may retain product residue and should be handled with the same precautions as the product itself.

This guide is intended to provide comprehensive safety information. Always refer to the specific Safety Data Sheet (SDS) for the product you are using and consult with your institution's Environmental Health and Safety (EH&S) department for any specific questions or concerns.

References

- 1. unitednow.com [unitednow.com]

- 2. dc1240h7n7gpb.cloudfront.net [dc1240h7n7gpb.cloudfront.net]

- 3. dl.ypo.co.uk [dl.ypo.co.uk]

- 4. files-backend.assets.thrillshare.com [files-backend.assets.thrillshare.com]

- 5. colourcraft.uk [colourcraft.uk]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. moore-college-files.s3.amazonaws.com [moore-college-files.s3.amazonaws.com]

Procion Red MX-8B: A Technical Evaluation for Plant Biology Research Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Procion Red MX-8B is a reactive red dye recognized for its fluorescent properties and its utility in various biological and chemical studies. While its application in textile dyeing and certain toxicological and biosorption analyses is documented, its use within plant biology research, specifically as an apoplastic tracer, a cell wall stain, or a marker for plasmodesmata transport, is not well-established in the scientific literature. This technical guide provides an in-depth overview of the theoretical applications of a dye like Procion Red MX-8B in these research areas, alongside established protocols using commonly accepted alternative fluorescent dyes. This document aims to equip researchers with the foundational knowledge and methodologies applicable to fluorescent tracer studies in plants, while highlighting the current knowledge gap regarding Procion Red MX-8B.

Procion Red MX-8B: Properties and General Considerations

Procion Red MX-8B is a multifunctional dye known for its fluorescence.[1] Dyes of this nature are valuable tools in biological experiments for observing and analyzing cellular structures and tracking biomolecules.[1] Its chemical structure and properties make it a candidate for certain research applications; however, specific protocols and quantitative data for its use in plant biology are scarce.

Table 1: Physicochemical Properties of Procion Red MX-8B

| Property | Value |

| Alternate Names | Reactive Brilliant Red X 6B |

| Molecular Formula | C23H11Cl2N6Na3O10S3 |

| Molecular Weight | 767.44 g/mol |

| CAS Number | 57583-69-4 |

Application in Apoplastic Transport Studies

The apoplast, consisting of the cell walls and intercellular spaces, is a primary pathway for water and solute movement in plants. Fluorescent, membrane-impermeable dyes are instrumental in tracing this movement and identifying barriers to apoplastic flow, such as the Casparian strip in the endodermis. While Procion Red MX-8B's properties suggest potential as an apoplastic tracer, established protocols predominantly utilize other dyes.

General Experimental Workflow for Apoplastic Transport Analysis

The following diagram outlines a typical workflow for an apoplastic tracer experiment in plant roots.

Detailed Experimental Protocol (using a common alternative, Lucifer Yellow CH)

This protocol is adapted for a generic apoplastic tracer and can serve as a template.

Materials:

-

Plant seedlings (e.g., Arabidopsis thaliana)

-

Lucifer Yellow CH solution (0.025% w/v in water)

-

Microscope slides and coverslips

-

Confocal or fluorescence microscope

Procedure:

-

Carefully remove a seedling from its growth medium and gently wash the roots to remove any debris.

-

Immerse the roots of the intact seedling in the Lucifer Yellow CH solution for 30-60 minutes.

-

After incubation, thoroughly rinse the roots with water to remove excess dye from the surface.

-

Mount the root on a microscope slide with a drop of water and a coverslip.

-

Observe the root using a fluorescence microscope with appropriate filter sets for Lucifer Yellow (excitation ~428 nm, emission ~536 nm).

-

Image cross-sections of the root at different distances from the tip to visualize the extent of dye penetration and the effectiveness of apoplastic barriers.

Application in Cell Wall Staining

General Logic for Cell Wall Staining and Imaging

The process involves incubating the plant tissue with a fluorescent dye that has an affinity for cell wall components, followed by washing and microscopic observation.

Detailed Experimental Protocol (using a common alternative, Calcofluor White)

Materials:

-

Plant tissue (e.g., root tips, leaf sections)

-

Calcofluor White solution (0.01% w/v in water)

-

Microscope slides and coverslips

-

Fluorescence microscope with a UV excitation source

Procedure:

-

Prepare fresh sections of the plant tissue or use whole mounts.

-

Incubate the tissue in the Calcofluor White solution for 5-10 minutes.

-

Gently rinse the tissue with water to remove excess stain.

-

Mount the stained tissue on a slide in a drop of water.

-

Observe under a fluorescence microscope using a DAPI filter set (excitation ~365 nm, emission ~435 nm).

-

The cell walls will fluoresce brightly, outlining the cells.

Application in Plasmodesmata Transport Studies

Plasmodesmata are intercellular channels that facilitate cell-to-cell communication and transport. Studying their permeability often involves the use of fluorescent tracers that are microinjected into cells. The size of the dye determines whether it can pass through the plasmodesmata. While theoretically possible, the use of Procion Red MX-8B for this application has not been documented. Smaller fluorescent probes are typically used.

Signaling Pathway of Intercellular Transport via Plasmodesmata

This diagram illustrates the general principle of symplastic transport through plasmodesmata, which can be regulated by various factors.

Conclusion

While Procion Red MX-8B possesses fluorescent properties that make it a candidate for various applications in plant biology, there is a notable absence of established and validated protocols for its use as an apoplastic tracer, a cell wall stain, or a probe for plasmodesmata transport. Researchers interested in these areas are advised to consult the extensive literature available for alternative, well-documented fluorescent dyes and methodologies. The experimental protocols and workflows provided in this guide, using these established alternatives, offer a robust starting point for designing and conducting experiments to investigate apoplastic, cell wall, and symplastic transport phenomena in plants. Further research would be necessary to validate the efficacy and potential advantages or disadvantages of Procion Red MX-8B for these specific applications in plant science.

References

Procion Red MX-8B: A Technical Guide to a Multifunctional Research Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procion Red MX-8B, a dichlorotriazinyl dye, has emerged from its origins in the textile industry to become a versatile and valuable tool in biological research.[1] Its unique chemical structure allows it to function as a fluorescent probe, a histological stain, and a specific inhibitor of various enzymes and receptors.[2] This technical guide provides an in-depth overview of the discovery and multifaceted applications of Procion Red MX-8B, complete with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.

Core Properties of Procion Red MX-8B

Procion Red MX-8B is a reactive azo dye characterized by the presence of a dichlorotriazine group. This reactive group allows the dye to form stable covalent bonds with nucleophilic groups in biological macromolecules such as proteins and carbohydrates.

| Property | Value | Reference |

| Chemical Formula | C₂₃H₁₁Cl₂N₆Na₃O₁₀S₃ | [3] |

| Molecular Weight | 767.44 g/mol | [3] |

| CAS Number | 57583-69-4 | [3] |

| Appearance | Red odorless powder | |

| Solubility | Soluble in water |

Multifunctional Applications in Research

Procion Red MX-8B's utility in research stems from its ability to interact with and label biological components in a variety of ways.

Fluorescent Cellular and Histological Stain

Experimental Protocol: Fluorescent Staining of Fixed Cells

This protocol is adapted from standard fluorescent staining procedures and can be optimized for specific cell types and experimental conditions.

Materials:

-

Procion Red MX-8B stock solution (1 mg/mL in distilled water)

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium

Procedure:

-

Cell Fixation: Wash cells grown on coverslips twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Washing: Wash the fixed cells three times with PBS for 5 minutes each.

-

Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

-

Washing: Wash the permeabilized cells three times with PBS for 5 minutes each.

-

Staining: Dilute the Procion Red MX-8B stock solution to a working concentration (e.g., 1-10 µg/mL) in PBS. Incubate the cells with the staining solution for 30-60 minutes at room temperature in the dark.

-

Washing: Wash the stained cells three times with PBS for 5 minutes each to remove unbound dye.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Visualization: Visualize the stained cells using a fluorescence microscope with appropriate filter sets.

Logical Relationship: Staining Protocol Workflow

Caption: Workflow for fluorescent staining of fixed cells.

Neuronal Tract Tracing

The ability of certain dyes to be transported along axons makes them invaluable for mapping neural circuits. While specific protocols for Procion Red MX-8B in neuronal tracing are not well-documented, its properties as a reactive dye suggest its potential for such applications, likely through covalent labeling of axonal proteins. General retrograde tracing protocols can be adapted for its use.

Experimental Protocol: Retrograde Neuronal Tracing (Adapted)

This protocol is a generalized procedure and requires optimization for specific neuronal populations and tissues.

Materials:

-

Procion Red MX-8B solution (e.g., 5-10% w/v in sterile saline or PBS)

-

Anesthetized animal

-

Stereotaxic apparatus

-

Microsyringe or micropipette

-

Perfusion solutions (saline, 4% paraformaldehyde)

-

Vibratome or cryostat

-

Fluorescence microscope

Procedure:

-

Anesthesia and Surgery: Anesthetize the animal and place it in a stereotaxic apparatus. Perform the necessary surgical procedures to expose the target brain region.

-

Dye Injection: Inject a small volume (e.g., 50-200 nL) of the Procion Red MX-8B solution into the target area using a microsyringe or micropipette.

-

Survival Period: Allow for a survival period of several days to a week to permit retrograde transport of the dye to the neuronal cell bodies.

-

Perfusion and Tissue Processing: Deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde. Dissect the brain and postfix it in the same fixative. Section the brain using a vibratome or cryostat.

-

Visualization: Mount the sections on slides and observe under a fluorescence microscope to identify retrogradely labeled neurons.

Signaling Pathway: Retrograde Axonal Transport

Caption: Simplified pathway of retrograde neuronal tracing.

Gap Junction Permeability Assay

Gap junctions are intercellular channels that allow the passage of small molecules and ions between adjacent cells. The "scrape-loading and dye transfer" technique is a common method to assess gap junctional intercellular communication, and Procion Red MX-8B, due to its size and fluorescent nature, could potentially be used as a tracer in such assays, although Lucifer Yellow is more commonly cited.

Experimental Protocol: Scrape-Loading/Dye Transfer Assay (Adapted)

This protocol is based on the established scrape-loading technique.[5]

Materials:

-

Confluent cell monolayer on a culture dish or coverslip

-

Procion Red MX-8B solution (e.g., 0.1-1% w/v in PBS)

-

Phosphate-buffered saline (PBS)

-

Scalpel blade or needle

-

Fluorescence microscope

Procedure:

-

Cell Culture: Grow cells to a confluent monolayer.

-

Washing: Gently wash the cell monolayer twice with PBS.

-

Scrape-Loading: Add the Procion Red MX-8B solution to the cells. Immediately make a scrape or cut across the monolayer with a sterile scalpel blade or needle.

-

Incubation: Incubate the cells for 2-5 minutes at room temperature to allow the dye to enter the scraped cells and transfer to adjacent cells through gap junctions.

-

Washing: Gently wash the cells three times with PBS to remove extracellular dye.

-

Visualization: Immediately observe the cells under a fluorescence microscope. The extent of dye transfer from the initially loaded cells at the scrape line to their neighbors indicates the level of gap junctional communication.

Experimental Workflow: Gap Junction Assay

Caption: Workflow of the scrape-loading dye transfer assay.

Enzyme and Receptor Inhibition

Procion Red MX-8B and other reactive dyes have been shown to interact with the nucleotide-binding sites of various enzymes, often acting as inhibitors. This property makes them useful tools for studying enzyme kinetics and for affinity purification.

Interaction with Carboxypeptidase G2:

Procion Red MX-8B specifically and irreversibly inactivates carboxypeptidase G2.[2] Studies have shown that approximately 1 mole of the dye binds per mole of the enzyme subunit.[2] This interaction is competitive with the enzyme's substrates.[2]

P2-Purinoceptor Antagonism:

Reactive dyes, including Procion Red MX-8B, are known to act as antagonists at P2 purinoceptors, which are receptors for extracellular nucleotides like ATP. They are thought to interact with the ATP-binding site of these receptors.

| Target | Interaction | Quantitative Data | Reference |

| Carboxypeptidase G2 | Irreversible inactivation | ~1 mol dye / mol enzyme subunit | [2] |

| P2-Purinoceptors | Antagonism | - | General knowledge |

Signaling Pathway: P2Y Receptor Antagonism

Caption: Mechanism of P2Y receptor antagonism by Procion Red MX-8B.

Conclusion

Procion Red MX-8B is a multifunctional dye with a growing number of applications in biological research. Its ability to act as a fluorescent label, a neuronal tracer, a tool for studying intercellular communication, and an inhibitor of specific enzymes and receptors makes it a valuable addition to the researcher's toolkit. The protocols and data presented in this guide provide a foundation for utilizing Procion Red MX-8B in a variety of experimental contexts. Further research will likely uncover even more applications for this versatile compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Studies on the nature of transition-metal-ion-mediated binding of triazine dyes to enzymes. The interaction of procion red MX-8B with carboxypeptidase G-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Procion® レッド MX-5B Dye content 40 % | Sigma-Aldrich [sigmaaldrich.com]

- 5. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Evaluating Procion Red MX-8B as a Fluorescent Probe for Cultured Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procion Red MX-8B is a reactive dichlorotriazine anionic dye, traditionally utilized in the textile industry for its ability to form covalent bonds with cellulose (B213188) fibers, resulting in excellent wash-fastness.[1][2][3] Its chemical structure contains a chromophore linked to a reactive group, a characteristic that allows it to form stable bonds with hydroxyl or amino groups.[4] While extensively used in dyeing fabrics, its application as a fluorescent stain for cultured cells is a novel area of investigation. This document provides a detailed, hypothetical protocol for the evaluation of Procion Red MX-8B as a fluorescent probe for imaging cultured cells. The reactive nature of this dye suggests it may covalently label cellular components, offering the potential for stable, long-term cell tracking and morphological studies. These protocols are intended as a starting point for researchers to optimize and validate the use of Procion Red MX-8B in cellular imaging applications. A related dye, Procion Red HE-3B, has been shown to have no toxic effects on cultured eukaryotic cells within the concentration ranges studied, suggesting that Procion Red MX-8B may also exhibit low cytotoxicity.[5]

Mechanism of Action

Procion Red MX-8B is classified as a reactive dye.[3] Its dichlorotriazine group can react with nucleophilic groups such as the amine and hydroxyl groups found in proteins and other biomolecules on the cell surface and within the cell. This reaction forms a stable, covalent bond between the dye and the cellular component. When used on live cells, it is hypothesized that the dye will primarily label cell surface proteins. If cells are fixed and permeabilized prior to staining, the dye may also be able to access and label intracellular proteins. The fluorescent properties of the dye then allow for visualization of these labeled structures using fluorescence microscopy.

Data Presentation

The following tables summarize the recommended starting concentrations and incubation parameters for the Procion Red MX-8B staining protocol. These are suggested starting points and may require optimization for different cell types and experimental conditions.

Table 1: Reagent Preparation

| Reagent | Stock Concentration | Working Concentration | Solvent |

| Procion Red MX-8B | 10 mg/mL | 1-10 µg/mL | deionized H₂O |

| Paraformaldehyde (PFA) | 16% (w/v) | 4% (w/v) | PBS |

| Triton X-100 | 10% (v/v) | 0.1% (v/v) | PBS |

Table 2: Experimental Parameters

| Parameter | Live Cell Staining | Fixed Cell Staining |

| Fixation | None | 4% PFA in PBS, 15 min at RT |

| Permeabilization | None | 0.1% Triton X-100 in PBS, 10 min at RT |

| Staining | 1-10 µg/mL Procion Red MX-8B in serum-free media | 1-10 µg/mL Procion Red MX-8B in PBS |

| Incubation Time | 15-60 min | 30-60 min |

| Incubation Temp. | 37°C | Room Temperature |

| Washes | 3x with PBS or serum-free media | 3x with PBS |

Experimental Protocols

I. Reagent Preparation

-

Procion Red MX-8B Stock Solution (10 mg/mL):

-

Dissolve 10 mg of Procion Red MX-8B powder in 1 mL of deionized water.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at 4°C, protected from light, for up to one month. For longer storage, aliquot and store at -20°C.

-

-

4% Paraformaldehyde (PFA) in PBS (Fixation Buffer):

-

To prepare 50 mL, add 12.5 mL of 16% PFA stock solution to 37.5 mL of Phosphate Buffered Saline (PBS).

-

Adjust the pH to 7.2-7.4 if necessary.

-

Prepare fresh or store at 4°C for up to one week. Caution: PFA is toxic and should be handled in a fume hood.

-

-

0.1% Triton X-100 in PBS (Permeabilization Buffer):

-

To prepare 50 mL, add 0.5 mL of 10% Triton X-100 stock solution to 49.5 mL of PBS.

-

Mix gently to avoid bubbles.

-

This solution can be stored at room temperature.

-

II. Staining Protocol for Cultured Cells

This protocol provides methods for staining both live and fixed adherent cells.

A. Live Cell Staining

-

Culture cells on glass coverslips or in imaging-compatible plates to the desired confluency.

-

Prepare the Procion Red MX-8B staining solution by diluting the 10 mg/mL stock solution to a final concentration of 1-10 µg/mL in warm, serum-free cell culture medium.

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

-

Remove the staining solution and wash the cells three times with warm PBS or serum-free medium.

-

Mount the coverslips with fresh culture medium or PBS for immediate imaging.

B. Fixed Cell Staining

-

Culture cells on glass coverslips or in imaging-compatible plates to the desired confluency.

-

Remove the culture medium and wash the cells once with PBS.

-

Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Optional (for intracellular staining): Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Prepare the Procion Red MX-8B staining solution by diluting the 10 mg/mL stock solution to a final concentration of 1-10 µg/mL in PBS.

-

Add the staining solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.

-

Remove the staining solution and wash the cells three times with PBS for 5 minutes each.

-

Mount the coverslips with an appropriate mounting medium for imaging.

III. Microscopy

-

Fluorescence Microscopy: Procion Red MX-8B is a red fluorescent dye. While the exact excitation and emission maxima for cellular imaging are not yet established, a standard Texas Red or Rhodamine filter set is a reasonable starting point for visualization.

-

Recommended starting filter set: Excitation: ~590 nm, Emission: ~615 nm.

-

-

Confocal Microscopy: For higher resolution imaging and to reduce out-of-focus light, confocal microscopy is recommended. Use a laser line that is close to the excitation maximum of the dye (e.g., 561 nm or 594 nm) and set the emission detector to collect fluorescence in the expected range (e.g., 600-650 nm).

Mandatory Visualizations

Caption: Workflow for staining cultured cells with Procion Red MX-8B.

Caption: Troubleshooting common issues in Procion Red MX-8B cell staining.

References

- 1. medchemexpress.cn [medchemexpress.cn]

- 2. scbt.com [scbt.com]

- 3. cellbiolabs.com [cellbiolabs.com]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. Toxicity studies on native Procion Red HE-3B and released dye from affinity material exposed to degradative chemical conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Step-by-step guide for Procion red MX 8B histology on frozen sections.

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

This document provides a comprehensive, step-by-step guide for utilizing Procion Red MX-8B as a fluorescent stain for histological analysis of frozen tissue sections. Procion Red MX-8B is a reactive red dye that can be effectively used to label cellular structures in cryosectioned tissues, offering a valuable tool for morphological studies in various research and development applications.

Procion dyes are known for their ability to form stable covalent bonds with cellular components, resulting in bright and durable fluorescent labeling. This protocol has been developed to ensure optimal staining quality and reproducibility for microscopic examination.

Experimental Protocols

I. Materials and Reagents

-

Procion Red MX-8B dye powder

-

Phosphate-buffered saline (PBS), pH 7.4

-

Formalin (10%, neutral buffered) or Acetone (B3395972), chilled at -20°C

-

Optimal Cutting Temperature (OCT) compound

-

Distilled or deionized water

-

Aqueous mounting medium (e.g., Fluoromount-G™ or equivalent)

-

Coplin jars or staining dishes

-

Microscope slides and coverslips

-

Cryostat

-

Fluorescence microscope with appropriate filter sets

II. Preparation of Solutions

1. Procion Red MX-8B Stock Solution (1% w/v):

-

Weigh 10 mg of Procion Red MX-8B powder.

-

Dissolve in 1 mL of distilled water.

-

Vortex thoroughly to ensure complete dissolution.

-

Note: Prepare this solution fresh before each use.

2. Procion Red MX-8B Working Solution (0.1% w/v):

-

Dilute the 1% stock solution 1:10 with PBS (pH 7.4). For example, add 100 µL of 1% Procion Red MX-8B stock solution to 900 µL of PBS.

-

Mix well.

III. Tissue Preparation and Sectioning

-

Tissue Freezing:

-

Freshly dissected tissue should be promptly embedded in OCT compound in a cryomold.

-

Snap-freeze the block by immersing it in isopentane (B150273) cooled with liquid nitrogen or by placing it on a metal shelf in a -80°C freezer.

-

Store the frozen blocks at -80°C until sectioning.

-

-

Cryosectioning:

-

Equilibrate the frozen tissue block to the cryostat temperature (typically -20°C).

-

Mount the block onto the cryostat specimen holder.

-

Cut sections at a thickness of 5-10 µm.

-

Mount the sections onto clean, pre-labeled microscope slides.

-

Allow the sections to air-dry at room temperature for 30-60 minutes.

-

IV. Staining Protocol

-

Fixation:

-

Immerse the slides in 10% neutral buffered formalin for 10 minutes at room temperature.

-

Alternatively, for applications sensitive to formalin fixation, immerse the slides in pre-chilled (-20°C) acetone for 5-10 minutes.

-

-

Washing:

-